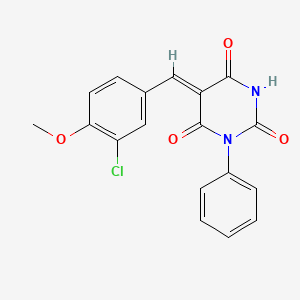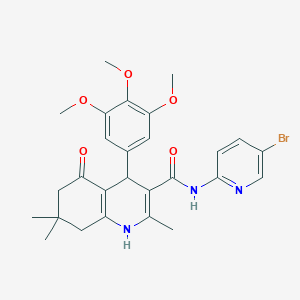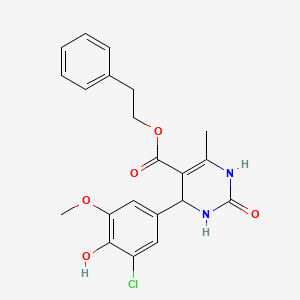![molecular formula C18H12ClNO4S2 B11648213 2-chloro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B11648213.png)
2-chloro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-metoxi benzoato de 2-cloro-4-[(Z)-(4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]fenilo es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-metoxi benzoato de 2-cloro-4-[(Z)-(4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]fenilo típicamente involucra múltiples pasos. El proceso comienza con la preparación del anillo de tiazolidinona, seguido de la introducción de los grupos cloro y metoxi. El paso final implica la esterificación del anillo fenilo con ácido 4-metoxi benzoico en condiciones ácidas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar las reacciones. El proceso generalmente se escala desde las condiciones de laboratorio hasta la escala industrial, manteniendo la eficiencia y seguridad de las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-metoxi benzoato de 2-cloro-4-[(Z)-(4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]fenilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfones.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazolidinona en un anillo de tiazolidina.
Sustitución: El grupo cloro puede ser sustituido por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo utilizan reactivos como azida de sodio o tiocianato de potasio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfones, mientras que las reacciones de sustitución pueden producir una variedad de derivados dependiendo del nucleófilo.
Aplicaciones Científicas De Investigación
El 4-metoxi benzoato de 2-cloro-4-[(Z)-(4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]fenilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermediario en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 4-metoxi benzoato de 2-cloro-4-[(Z)-(4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]fenilo involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. El anillo de tiazolidinona es particularmente importante para su actividad biológica, ya que puede interactuar con proteínas y otras biomoléculas.
Comparación Con Compuestos Similares
Compuestos similares
- Benzoato de 2-cloro-4-[(Z)-(4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]fenilo
- 4-etoxi benzoato de 2-cloro-4-[(Z)-(4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]fenilo
Unicidad
El 4-metoxi benzoato de 2-cloro-4-[(Z)-(4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)metil]fenilo es único debido a la presencia del grupo metoxi, que puede influir en su reactividad química y actividad biológica. Esto lo distingue de otros compuestos similares y potencialmente es más efectivo en ciertas aplicaciones.
Propiedades
Fórmula molecular |
C18H12ClNO4S2 |
|---|---|
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
[2-chloro-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C18H12ClNO4S2/c1-23-12-5-3-11(4-6-12)17(22)24-14-7-2-10(8-13(14)19)9-15-16(21)20-18(25)26-15/h2-9H,1H3,(H,20,21,25)/b15-9- |
Clave InChI |
XTGMAIGBOYYJGM-DHDCSXOGSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(4-chlorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B11648135.png)
![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648141.png)
![5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11648147.png)
![Ethyl 7-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11648156.png)

![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11648168.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11648169.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11648181.png)

![5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11648187.png)
![[(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11648194.png)

![4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11648206.png)
